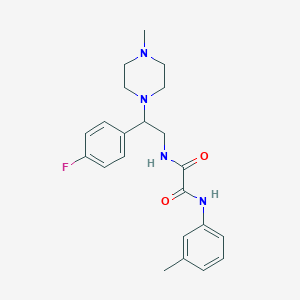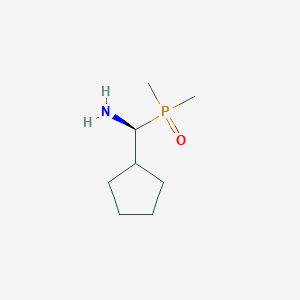
2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide” is a small molecule . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide” such as melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
Structural and Spectroscopic Analysis
2,2-Dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and similar compounds have been extensively studied for their structural and spectroscopic properties. For example, Demir et al. (2016) synthesized a related compound and characterized it using X-ray diffraction, IR, NMR, and UV–Vis spectra. Their study provided insights into the compound's molecular structure, vibrational frequencies, and chemical shifts (Demir et al., 2016).
Antipathogenic Activity
Research by Limban et al. (2011) focused on the antipathogenic properties of certain thiourea derivatives, which include structures similar to 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They explored the interaction of these compounds with bacterial cells, especially noting their potential as novel antimicrobial agents (Limban et al., 2011).
Antibacterial Agents
Desai et al. (2008) synthesized and evaluated various compounds, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, for their antibacterial activity. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Desai et al., 2008).
Antimicrobial Properties
Patel and Shaikh (2011) conducted a study that synthesized and evaluated the antimicrobial activities of compounds structurally related to 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This research contributes to the understanding of the antimicrobial potential of such compounds (Patel & Shaikh, 2011).
Crystal Structure Analysis
Studies like those by Lah et al. (2000) provide insights into the crystal structures of related compounds. Their work on the crystal structures of alpha-halogenopyruvamides contributes to the broader understanding of the structural characteristics of such chemicals (Lah et al., 2000).
Chemoselective Reactions
Research by Hajji et al. (2002) explored the chemoselective reactions of compounds similar to 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This study provides valuable information on the reactivity and potential applications of these compounds in chemical synthesis (Hajji et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as Carpropamide , is the rice blast fungus, Pyricularia oryzae . This compound acts by inhibiting the scytalone dehydratase enzyme involved in fungal melanin biosynthesis .
Mode of Action
Carpropamide interacts with its target, the scytalone dehydratase enzyme, by binding to it and inhibiting its function . This results in the disruption of melanin biosynthesis, a crucial process for the survival and virulence of the rice blast fungus .
Biochemical Pathways
The affected pathway is the melanin biosynthesis pathway in the rice blast fungus . By inhibiting the scytalone dehydratase enzyme, Carpropamide disrupts this pathway, leading to a decrease in melanin production. The downstream effects include reduced virulence and survival of the fungus .
Pharmacokinetics
This could impact its bioavailability, as solubility often influences how well a compound is absorbed and distributed within an organism .
Result of Action
The molecular effect of Carpropamide’s action is the inhibition of the scytalone dehydratase enzyme, leading to disrupted melanin biosynthesis . On a cellular level, this results in the rice blast fungus being less able to survive and cause disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carpropamide. For instance, its low water solubility could affect its distribution in aquatic environments . Additionally, the compound is volatile and based on its chemical properties, it is non-mobile . This could influence how it is transported in the environment and how effectively it reaches its target .
Safety and Hazards
properties
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO2/c16-11-6-8-12(9-7-11)19-14(21)15(17,18)13(20)10-4-2-1-3-5-10/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVXFUCPSANXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)
![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)

![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811624.png)
![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)


![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)